molecular formula C13H14BCl2NO4 B594933 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid CAS No. 1310384-28-1

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Cat. No.: B594933
CAS No.: 1310384-28-1
M. Wt: 329.968
InChI Key: BRRPGLYHNRRPNX-UHFFFAOYSA-N
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Description

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a boronic acid derivative with the molecular formula C13H14BCl2NO4. It is a compound of interest in organic synthesis due to its unique structure, which includes a boronic acid group and a dichloroindole moiety. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry .

Preparation Methods

The synthesis of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6-dichloroindole.

    Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride to form 1-Boc-5,6-dichloroindole.

    Borylation: The Boc-protected indole is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.

Mechanism of Action

The mechanism of action of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group can form a transient complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparison with Similar Compounds

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid can be compared with other boronic acid derivatives such as:

The presence of the dichloro groups in this compound enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BCl2NO4/c1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h4-6,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRPGLYHNRRPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BCl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672114
Record name [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-28-1
Record name [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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